9-(Bromomethyl)spiro[3.5]nonane
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Description
“9-(Bromomethyl)spiro[3.5]nonane” is a chemical compound with the molecular formula C10H17Br . It has a molecular weight of 217.15 .
Synthesis Analysis
The synthesis of spiro-heterocycles, like “this compound”, often involves free radical chemistry . A variety of heterospiro[m.n]alkane bicyclic structures have been synthesized using this method .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromomethyl group attached to a spiro[3.5]nonane . Spiro[3.5]nonane is a bicyclic compound with two rings sharing a common atom .Chemical Reactions Analysis
The preparation of spiro-heterocycles often involves C(sp3)–H bond functionalization by 1,5- or 1,6-hydrogen atom transfer (HAT) initiated by C(sp3)-, C(sp2)-, O-, or N-radicals and 5-exo-trig or 6-exo-trig cyclization reactions .Scientific Research Applications
Synthesis and Structure of Novel Compounds
Spirosilanes Synthesis : The reaction of tetra(alkyn-1-yl)silanes with 9-borabicyclo[3.3.1]nonane results in spirosilane derivatives through twofold intermolecular and intramolecular organoboration, demonstrating a method for creating novel organosilicon compounds with spiro structures (Wrackmeyer, Khan, & Kempe, 2008).
Triazole-containing Spiro Dilactones : Efficient preparation from 3-ethoxycarbonyltetrahydrofuran-2-ones and subsequent conversion to triazole-containing spiro dilactones showcases a route to multifunctional compounds with potential in drug discovery and material science (Ghochikyan et al., 2016).
Material Science and Polymer Chemistry
- Polyimides from Spiro(fluorene-9,9′-xanthene) : A novel spirobis(ether amine) monomer derived from spiro(fluorene-9,9′-xanthene) was synthesized, leading to polyimides that are organosoluble, optically transparent, and thermally stable, indicating their suitability for advanced material applications (Zhang et al., 2010).
Catalysis and Organic Synthesis
Boron–Boron Double Transborylation : The use of 9-borabicyclo[3.3.1]nonane in a catalytic process for the sequential double hydroboration of alkynes to produce alkyl gem-di-pinacol boronic esters offers a new strategy for synthesizing boron-containing compounds (Docherty et al., 2020).
Gold Nanoparticles Synthesis : The application of 9-borabicyclo[3.3.1]nonane as a reducing agent in the synthesis of gold nanoparticles presents a method for creating nearly monodisperse nanoparticles stabilized with ω-functionalized alkylthiol ligands, relevant for nanotechnology and material science (Sardar & Shumaker-Parry, 2009).
Properties
IUPAC Name |
9-(bromomethyl)spiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAAAJUOSVEDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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